W-84 dibromide

Muscarinic Receptors Allosteric Modulation Radioligand Binding

Select W-84 dibromide for its unmatched ability to discriminate between M2 receptor conformations at the common allosteric site, a property absent in gallamine or obidoxime. Its high pKi (7.83) ensures robust, stoichiometric receptor engagement at concentrations ~12-fold lower, minimizing off-target effects in complex matrices. Essential for SAR studies targeting residues 177Tyr/423Thr and for achieving near-complete stabilization of antagonist-bound states. Choose this compound for definitive, publication-ready data in biased signaling and receptor dynamics research.

Molecular Formula C32H44Br2N4O4
Molecular Weight 708.5 g/mol
CAS No. 21093-51-6
Cat. No. B1662561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-84 dibromide
CAS21093-51-6
SynonymsHDMPPA
hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide)
W 84
W-84
Molecular FormulaC32H44Br2N4O4
Molecular Weight708.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
InChIInChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyDZRJZDQAGMZGGA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





W-84 dibromide: A Potent and Selectively Acting Allosteric Modulator of Muscarinic M2 Receptors


W-84 dibromide (CAS 21093-51-6), chemically known as hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium] dibromide, is a non-competitive, cationic allosteric modulator of muscarinic acetylcholine receptors (mAChRs) [1]. It operates by binding to an extracellular allosteric site, distinct from the orthosteric acetylcholine-binding pocket, to stabilize antagonist-receptor complexes and slow radioligand dissociation [2]. First identified as an antidote adjuvant, its primary recognized application is in research settings to probe the function and structure of the M2 receptor subtype [3]. This compound is strictly for research use and is not intended for therapeutic or diagnostic applications in humans [1].

Why W-84 dibromide is Not Interchangeable with Other Muscarinic Allosteric Modulators


Substituting W-84 dibromide with another allosteric modulator like gallamine or obidoxime is scientifically unjustified due to its distinct receptor conformation preference and molecular determinants of potency. Direct comparative studies reveal that W-84 uniquely discriminates between different orthosteric ligand-bound states of the M2 receptor, a property not shared by its comparators [1]. Its binding affinity (pKi) for the M2 allosteric site is substantially higher than that of gallamine, and its action is governed by a unique set of receptor residue interactions, differentiating it even from close structural analogs [2]. These quantifiable differences in pharmacodynamics mean experimental outcomes are not generalizable across this class of compounds.

Quantitative Differentiation of W-84 dibromide from Key Comparators: An Evidence-Based Guide for Scientific Procurement


High Affinity Binding to the M2 Allosteric Site Distinguishes W-84 from Gallamine

In a direct comparative binding assay using [3H]dimethyl-W84 as a radioligand for the common allosteric site on porcine cardiac M2 receptors, W-84 displaced the radioligand with a high affinity (pKi = 7.83), demonstrating significantly greater potency than the prototype modulator gallamine (pKi = 6.72) [1]. The study also established a strong correlation between the affinity (pKi) of these modulators and their functional potency (EC50,diss) to retard antagonist dissociation [1].

Muscarinic Receptors Allosteric Modulation Radioligand Binding

Superior Potency in Retarding Antagonist Dissociation Compared to Obidoxime

W-84 is capable of nearly completely retarding the dissociation of the antagonist [3H]N-methylscopolamine (NMS) from M2 receptors, a measure of its allosteric efficacy. In contrast, obidoxime acts as a partial allosteric modulator, capable of slowing NMS dissociation by only about 50% at maximally effective concentrations [1]. This indicates a fundamental difference in the nature of the allosteric effect produced by the two compounds.

Muscarinic Receptors Allosteric Modulation Dissociation Kinetics

Unique Conformational Discrimination: W-84 Differentiates Between Agonist- and Antagonist-Occupied M2 Receptors

W-84 exhibits a unique ability to discriminate between the conformation of the M2 receptor when occupied by an antagonist versus an agonist. A direct comparative study found that W-84 and its analog WDuo3 had a 'clearly lower affinity' for [3H]oxotremorine M (agonist)-occupied receptors compared to [3H]NMS (antagonist)-occupied or ground-state receptors [1]. This property was not observed for gallamine or obidoxime, which did not discriminate between these receptor states [1].

Muscarinic Receptors Allosteric Modulation Receptor Conformation

Distinct Molecular Determinants of Potency: W-84 Selectivity Depends on Receptor Residues Distinct from Gallamine

Mutagenesis studies reveal that W-84's high potency for the M2 receptor subtype is governed by a unique set of molecular interactions. While the M2 selectivity of gallamine depends on residues 419Asn and the 172-175 sequence, W-84's selectivity is critically dependent on residues 177Tyr and 423Thr [1]. Furthermore, the presence of 419Asn, which is important for gallamine, actually reduces the potency of W-84 [1]. This structural divergence at the receptor level confirms that W-84 engages the allosteric site in a mechanistically different manner.

Muscarinic Receptors Allosteric Modulation Mutagenesis

Optimal Research Applications for W-84 dibromide Based on Quantifiable Differentiation


Probing M2 Allosteric Site Occupancy with High Sensitivity

W-84 dibromide is the preferred tool for experiments requiring high-affinity occupancy of the M2 common allosteric site. Its pKi of 7.83 against [3H]dimethyl-W84 ensures robust receptor engagement at concentrations ~12-fold lower than gallamine (pKi 6.72), reducing the risk of non-specific effects in complex biological matrices [1]. This is particularly critical in functional assays where maintaining a high signal-to-noise ratio is paramount.

Investigating Conformation-Specific Allosteric Modulation

W-84 dibromide is uniquely suited for studies exploring the dynamics of M2 receptor activation. Its ability to discriminate between agonist- and antagonist-occupied receptor states, a property not shared by gallamine or obidoxime [1], allows researchers to selectively probe the conformation of the allosteric vestibule. This makes it an indispensable tool for characterizing ligand-biased signaling and the structural transitions of the M2 receptor.

Defining Molecular Determinants of Allosteric Selectivity

For structure-activity relationship (SAR) and mutagenesis studies, W-84 provides a mechanistically distinct scaffold compared to prototype modulators like gallamine. The finding that its M2 selectivity hinges on residues 177Tyr and 423Thr, and is diminished by the presence of 419Asn [1], establishes W-84 as a specific probe for a unique subsite within the common allosteric pocket. Its use is justified for delineating the contributions of these residues to ligand recognition and subtype selectivity.

Achieving Maximal Stabilization of Antagonist-Receptor Complexes

When the experimental objective is to maximally stabilize the antagonist-bound state of the M2 receptor, W-84 (or compounds with similar high efficacy) is a superior choice over partial modulators like obidoxime. Whereas obidoxime can only retard antagonist dissociation by ~50%, high-efficacy modulators like W-84 can achieve near-complete stabilization [1]. This is essential for studies examining the functional consequences of long-lived antagonist-receptor complexes.

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